2-(Bromomethyl)thiophene
Overview
Description
2-(Bromomethyl)thiophene is an organic compound belonging to the class of heterocyclic compounds known as thiophenes. Thiophenes are characterized by a five-membered ring containing four carbon atoms and one sulfur atom. The bromomethyl group attached to the thiophene ring makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.
Mechanism of Action
Target of Action
2-(Bromomethyl)thiophene is a derivative of thiophene, a five-membered heterocyclic compound with a sulfur atom . The molecule’s structure, particularly the presence of sulfur, enhances the reactivity of the carbon atoms at the 2 and 5 positions . This makes it a valuable intermediate in the synthesis of various compounds, including antispasmodic drugs and semi-synthetic antibiotics .
Mode of Action
The mode of action of this compound is primarily based on its reactivity. The bromomethyl group at the 2-position can undergo various reactions, including nitration, sulfonation, alkylation, acylation, and halogenation . These reactions allow the compound to interact with its targets and induce changes.
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the final compounds it helps synthesize. For instance, when used in the synthesis of antispasmodic drugs, it may affect the pathways related to muscle contraction . When used in the synthesis of antibiotics, it may interfere with bacterial cell wall synthesis .
Result of Action
The molecular and cellular effects of this compound are largely determined by the compounds it helps synthesize. For example, in the case of antispasmodic drugs, the result might be the relaxation of smooth muscles . In the case of antibiotics, the result might be the inhibition of bacterial growth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other reactive species. For instance, the compound’s reactivity might increase at higher temperatures or under acidic conditions .
Biochemical Analysis
Biochemical Properties
Thiophene and its derivatives are known to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer
Cellular Effects
Thiophene derivatives have been reported to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiophene derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Bromomethyl)thiophene can be synthesized through various methods. One common approach involves the bromination of methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . This reaction typically yields a high percentage of the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids to form biaryl compounds.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed:
Biaryl Compounds: Formed through cross-coupling reactions.
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Substituted Thiophenes: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-(Bromomethyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the synthesis of drug candidates.
Comparison with Similar Compounds
2-Bromo-3-methylthiophene: Another brominated thiophene derivative used in organic synthesis.
2-Bromo-5-methylthiophene: Similar in structure but with the bromine atom at a different position on the thiophene ring.
2-Chloromethylthiophene: A chlorinated analog of 2-(Bromomethyl)thiophene with similar reactivity.
Uniqueness: this compound is unique due to its specific reactivity profile, particularly in cross-coupling reactions. The bromomethyl group provides a versatile handle for further functionalization, making it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
2-(bromomethyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrS/c6-4-5-2-1-3-7-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOBOLDDGXPTBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474031 | |
Record name | 2-(bromomethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45438-73-1 | |
Record name | 2-(bromomethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Bromomethyl)thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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